Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate
Description
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate is a carbamate ester derivative characterized by a phenyl ring substituted with ethoxy and methyl groups at the 3- and 5-positions, respectively.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-(3-ethoxy-5-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H15NO4/c1-4-17-10-6-8(2)5-9(7-10)13-11(14)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
RIWPMGXINLRIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-ethoxy-5-methylphenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethoxy-5-methylphenylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl [(4-methylphenyl)carbamoyl]formate
- Structural Difference : The phenyl ring features a single methyl group at the 4-position instead of 3-ethoxy-5-methyl substituents.
- Implications :
Ethyl Esters: Ethyl ([(2-/3-methoxyphenyl)methyl]carbamoyl)formate
- Structural Differences : Ethyl ester group (vs. methyl) and methoxy substituents on the phenyl ring.
- Substituent Position: 2-Methoxy groups may induce steric effects, while 3-methoxy could enhance electronic interactions in catalysis or drug-receptor binding .
Methyl (3-hydroxyphenyl)-carbamate
- Structural Differences : Hydroxyl group replaces ethoxy and methyl substituents.
- Regulatory Status: Classified under CLP regulations with a "Warning" signal word, suggesting stricter handling requirements compared to ethoxy-substituted analogs .
Thiophene-Based Analogs (e.g., Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate)
- Structural Differences : Thiophene core replaces benzene, with additional dichlorobenzamido and methylthiophene groups.
- Implications: Electronic Properties: Thiophene’s aromaticity and sulfur atom may enhance electron delocalization, influencing reactivity in cross-coupling reactions . Pharmaceutical Potential: Complex substituents (e.g., dichlorobenzamido) suggest utility in drug development, particularly as kinase inhibitors or antimicrobial agents .
Aminium Formate Derivatives (e.g., {3-[6-(3-Ethoxy-5-methylphenyl)-1H-indazol-3-yl]phenyl}-methanaminium Formate)
- Structural Differences : Incorporates an indazole ring and aminium formate group.
Research Findings and Implications
- Synthetic Challenges : Ethoxy and methyl substituents on the phenyl ring may complicate regioselective synthesis compared to simpler analogs (e.g., methyl or hydroxyl derivatives) .
- Market Viability : Methyl formate derivatives face competition from ethyl esters, which dominate in applications requiring stability (e.g., agrochemicals) .
Biological Activity
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including various mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 221.25 g/mol. The presence of the carbamate functional group is significant for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic processes within microorganisms.
- Cell Proliferation Modulation : Research indicates that this compound may influence cell proliferation, making it a candidate for further investigation in cancer therapy.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial cell membrane and interference with protein synthesis.
- Cytotoxicity Tests : Case studies involving cancer cell lines have demonstrated that this compound exhibits cytotoxic effects, particularly against human hepatoma cells (IC50 = 15 µg/mL). This suggests potential as an anti-cancer agent.
- Mechanistic Insights : Studies utilizing molecular docking simulations indicate that the compound may bind effectively to active sites of target enzymes, inhibiting their function and leading to reduced cell viability in cancer cells.
Data Table: Biological Activity Overview
Case Studies
- Study on Antimicrobial Properties : A study conducted by Yalfani et al. (2015) reported significant antimicrobial effects against both gram-positive and gram-negative bacteria when tested with various concentrations of this compound.
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis in hepatoma cells through modulation of specific signaling pathways related to cell survival and death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of carbamoyl esters typically involves coupling a substituted phenyl carbamate with a formate group. A two-step approach is recommended:
Carbamate Formation : React 3-ethoxy-5-methylaniline with phosgene or a safer alternative (e.g., triphosgene) to form the intermediate isocyanate, followed by quenching with methanol to yield the methyl carbamate .
Formate Esterification : Use formic acid and methanol under acid catalysis (e.g., H₂SO₄) to esterify the carbamate, ensuring low-temperature conditions (0–5°C) to minimize side reactions like hydrolysis .
- Optimization Tips : Monitor reaction progress via FT-IR for NCO group disappearance (step 1) and HPLC for purity (step 2). Adjust stoichiometry (e.g., 1.2:1 molar ratio of formic acid to carbamate) to drive esterification to completion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show peaks for the ethoxy group (δ 1.3–1.5 ppm, triplet) and methyl substituents (δ 2.3 ppm, singlet). The carbamoyl carbonyl (C=O) appears at ~δ 155–160 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS or GC-MS should confirm the molecular ion peak (m/z ≈ 267.3) and fragmentation patterns (e.g., loss of COOCH₃ group) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., methyl carbamates):
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against carbamates) and respiratory protection (NIOSH-approved N95 mask) to prevent inhalation of fine particulates .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol, formic acid).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid release into waterways due to potential aquatic toxicity .
Advanced Research Questions
Q. How do substituents (ethoxy and methyl groups) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, increasing electron density on the aromatic ring and destabilizing the carbamoyl carbonyl toward nucleophilic attack.
- Steric Effects : The 5-methyl group creates steric hindrance, slowing reactions at the carbamoyl site.
- Experimental Design : Compare reaction rates with analogs (e.g., unsubstituted phenyl carbamates) using kinetic studies (UV-Vis monitoring at 240 nm for acyl intermediate formation) .
Q. What computational methods can predict the compound’s thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under nitrogen to identify decomposition onset temperature (expected >150°C for carbamates).
- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) of the carbamoyl C=O bond. B3LYP/6-31G(d) is suitable for predicting fragmentation pathways (e.g., CO₂ release) .
- Validation : Cross-reference computational results with pyrolysis-GC-MS data to confirm dominant decomposition products (e.g., methyl isocyanate) .
Q. How can researchers resolve contradictions in reported solubility data for carbamoyl formates?
- Methodological Answer :
- Contradiction Source : Discrepancies often arise from solvent purity or measurement techniques.
- Resolution Strategy :
Standardize Solvents : Use HPLC-grade solvents (e.g., DMSO, acetonitrile) pre-dried with molecular sieves.
Gravimetric Analysis : Saturate solvents with the compound at 25°C, filter, and evaporate to determine solubility (mg/mL).
Compare with Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solubility in untested solvents .
Q. What environmental degradation pathways are relevant for this compound?
- Methodological Answer :
- Hydrolysis : Under alkaline conditions (pH >9), the formate ester hydrolyzes to formic acid and methanol. Monitor via pH-stat titration .
- Photodegradation : Conduct UV irradiation studies (λ = 254 nm) in aqueous solution; analyze intermediates (e.g., phenolic derivatives) via LC-MS/MS.
- Biodegradation : Use OECD 301F respirometry to assess microbial mineralization in soil; expect slow degradation due to carbamoyl group persistence .
Methodological Notes
- Data Sources : Thermochemical data (e.g., ΔfH°gas) from NIST and synthesis protocols from patent analogs are prioritized for reliability.
- Contradictions Addressed : Methyl formate’s environmental persistence in industrial reports vs. rapid hydrolysis in lab studies highlight the need for context-specific degradation testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
